molecular formula C14H26N2O4 B13718296 Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate

Cat. No.: B13718296
M. Wt: 286.37 g/mol
InChI Key: CVZSKPPUDUNLPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

The synthesis of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-methoxy-1-oxobutan-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s reactivity and applications.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 4-(1-methoxy-1-oxobutan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-6-11(12(17)19-5)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h11H,6-10H2,1-5H3

InChI Key

CVZSKPPUDUNLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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